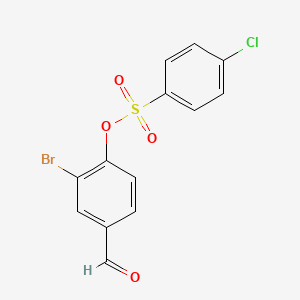

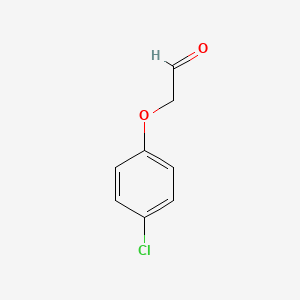

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Supramolecular Assembly and Noncovalent Interactions

A study by Andleeb et al. (2018) explored the supramolecular assemblies of 2- and 4-formylphenyl arylsulfonates, including 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate, emphasizing the crucial role of halogen bonding, π-π interactions, and hydrogen bonding in their solid-state structures. This research underscores the importance of these noncovalent interactions in designing supramolecular architectures with specific topologies, offering insights into the rationalization of crystal structures and the stabilization mechanisms involved (Andleeb et al., 2018).

Synthesis of Organometallic and Organic Compounds

The compound's utility extends to the synthesis of various organometallic and organic molecules. For instance, Kuang Chun-xiang (2011) demonstrated a one-pot synthesis approach to generate (Z)-Aryl 4-(2-bromovinyl)benzenesulfonates from phenols, showcasing the compound's role in facilitating the production of structurally complex molecules with potential applications in materials science and pharmaceutical chemistry (Kuang Chun-xiang, 2011).

Green Chemistry and Ether Cleavage

In green chemistry, the high nucleophilicity of bromide ions, such as those present in "2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate," has been leveraged for the cleavage of ethers. Boovanahalli et al. (2004) employed an ionic liquid bromide form for the nucleophilic displacement in ethers, offering a greener protocol for the regeneration of phenols from aryl alkyl ethers. This method highlights the compound's relevance in sustainable chemical processes by providing an effective and environmentally friendly approach to breaking ether bonds (Boovanahalli et al., 2004).

Material Science and Nanotechnology

The compound finds applications in material science, particularly in the synthesis and characterization of hybrid organo-mineral nanomaterials. Lakraimi et al. (2006) successfully intercalated 4-Chlorobenzenesulfonate (a derivative structure) into zinc-aluminium layered double hydroxides, resulting in stable hybrid nanostructured materials. This research illustrates the compound's potential in the development of advanced materials with novel properties for various technological applications (Lakraimi et al., 2006).

特性

IUPAC Name |

(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKPPJEKQELBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667634.png)

![8-(Benzenesulfonyl)-9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2667635.png)

![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)